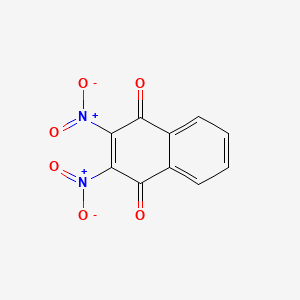
2,3-Dinitronaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dinitronaphthalene-1,4-dione is a chemical compound belonging to the class of naphthoquinones It is characterized by the presence of two nitro groups at positions 2 and 3 and a quinone structure at positions 1 and 4
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dinitronaphthalene-1,4-dione typically involves the nitration of naphthalene derivatives. One common method is the nitration of 1-nitronaphthalene using nitrogen dioxide (NO2) as the nitration reagent. This reaction is carried out under mild conditions, often with the use of catalysts such as nickel acetate tetrahydrate (Ni(CH3COO)2·4H2O) to improve the yield and selectivity .
Industrial Production Methods: Industrial production of dinitronaphthalene compounds, including this compound, generally follows similar nitration processes. These processes involve the use of large quantities of nitric acid and sulfuric acid, which can lead to environmental concerns due to the generation of corrosive waste acids and byproducts .
化学反应分析
Types of Reactions: 2,3-Dinitronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of more oxidized naphthoquinone derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted naphthoquinone derivatives with different functional groups.
科学研究应用
2,3-Dinitronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Industry: It is used in the production of dyes, polyurethane, and other industrial chemicals.
作用机制
The mechanism of action of 2,3-Dinitronaphthalene-1,4-dione involves its redox properties. The compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions. These ROS can induce various cellular responses, including cell proliferation, apoptosis, or necrosis, depending on the concentration and cellular context .
相似化合物的比较
2,3-Dimethoxynaphthalene-1,4-dione: This compound has methoxy groups instead of nitro groups and is also a redox-cycling agent.
2,3-Dihydrophthalazine-1,4-dione: This compound has been studied for its anticonvulsant activities and has different substituents compared to 2,3-Dinitronaphthalene-1,4-dione.
Uniqueness: this compound is unique due to its specific nitro group substitutions, which confer distinct chemical and biological properties
属性
CAS 编号 |
116539-66-3 |
|---|---|
分子式 |
C10H4N2O6 |
分子量 |
248.15 g/mol |
IUPAC 名称 |
2,3-dinitronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H4N2O6/c13-9-5-3-1-2-4-6(5)10(14)8(12(17)18)7(9)11(15)16/h1-4H |
InChI 键 |
CFWKKCDXWWDKNJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate](/img/structure/B14308118.png)
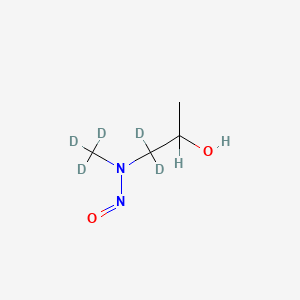
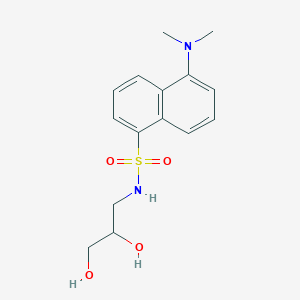
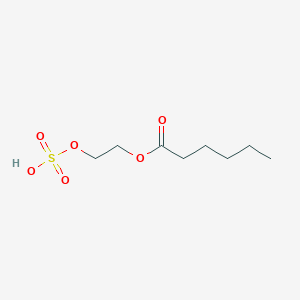
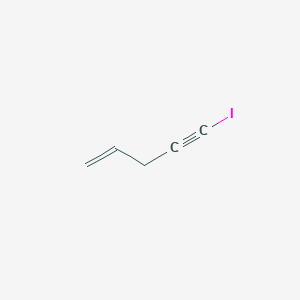
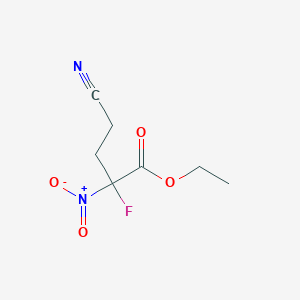
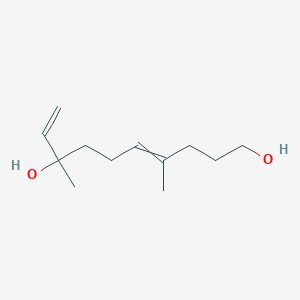
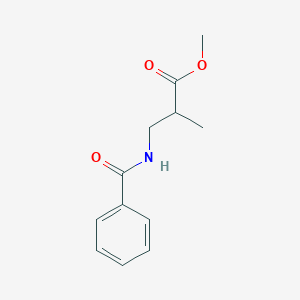

![Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B14308163.png)
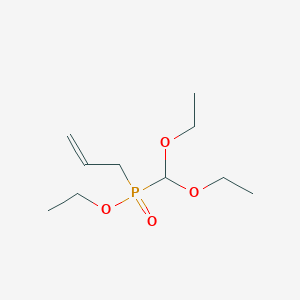
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole](/img/structure/B14308199.png)


